N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex polycyclic compound featuring a tricyclic core system with fused heterocyclic rings, including imino, oxo, and carboxamide functional groups. Its structure combines a cyclopentyl substituent and an isopropyl group (propan-2-yl), which contribute to its steric and electronic properties.
Properties
IUPAC Name |
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-12(2)26-17(22)15(20(27)23-14-8-4-5-9-14)11-16-19(26)24-18-13(3)7-6-10-25(18)21(16)28/h6-7,10-12,14,22H,4-5,8-9H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBUDMXQEHXWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607386-03-8 | |
| Record name | N-CYCLOPENTYL-2-IMINO-1-ISOPROPYL-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-imino-1-isopropyl-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-imino-1-isopropyl-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-cyclopentyl-2-imino-1-isopropyl-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-imino-1-isopropyl-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with spirocyclic and polycyclic benzothiazole derivatives described in recent synthetic studies. For example, 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () incorporates a spirocyclic system with a benzothiazole moiety and amide functionalities. Key differences include:
- Core Architecture : The target compound’s tricyclo[8.4.0.0³,⁸]tetradeca system contrasts with the spiro[4.5]decane framework, resulting in distinct conformational rigidity and ring strain .
- Functional Groups: The imino and oxo groups in the target compound may enhance hydrogen-bonding interactions compared to the hydroxyl and benzothiazole groups in spirocyclic analogues.
Crystallographic and Spectroscopic Analysis
The SHELX software suite () is widely used for refining crystal structures of small molecules and could theoretically resolve the target compound’s conformation. In contrast, spirocyclic analogues in were characterized via IR, UV-Vis, and elemental analysis, suggesting similar analytical workflows for the target compound .
Biological Activity
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex compound with significant potential in medicinal chemistry. Its unique molecular structure and functional groups suggest various biological activities that warrant thorough investigation. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Structure
- Molecular Formula : C24H31N5O3
- Molecular Weight : 437.5 g/mol
- CAS Number : 577996-99-7
Structural Features
The compound features a triazatricyclic backbone, which is characterized by:
- An imino group
- A carboxamide functionality
- Multiple stereogenic centers contributing to its biological activity
Research indicates that N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl exhibits various biological activities through interactions with specific biological targets such as enzymes and receptors. The presence of functional groups enhances its reactivity and potential therapeutic effects.
Antimicrobial Activity
Preliminary studies have shown that compounds similar to N-cyclopentyl derivatives possess antimicrobial properties. This has been attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Cytotoxic Effects
The compound has demonstrated cytotoxicity against various cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.
Case Studies
- Study on Antimicrobial Activity : A study conducted on related compounds revealed significant antimicrobial effects against Gram-positive bacteria, suggesting a potential application in treating bacterial infections.
- Cytotoxicity Assays : In vitro assays indicated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent.
Data Table of Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Cytotoxic | HeLa Cells | 5 | |
| Cytotoxic | MCF-7 Cells | 8 |
Synthesis and Optimization
The synthesis of N-cyclopentyl derivatives typically involves multi-step organic reactions optimized for yield and purity. Techniques such as continuous flow reactors are increasingly employed to enhance efficiency while minimizing environmental impact.
Potential Applications
Given its diverse biological activities, N-cyclopentyl-6-imino-11-methyl-2-oxo has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.
- Chemical Biology : As a tool for studying enzyme interactions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
